![molecular formula C8H9N3 B1288664 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-07-3](/img/structure/B1288664.png)

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

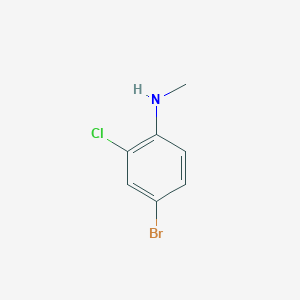

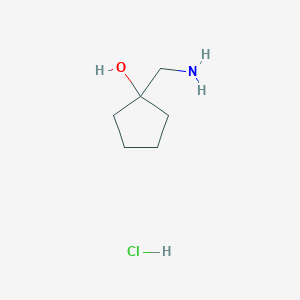

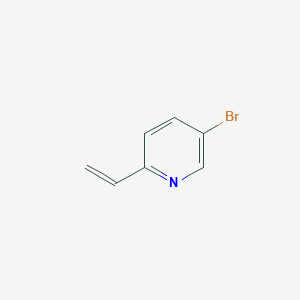

“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 148.16 . This compound is solid at room temperature .

Synthesis Analysis

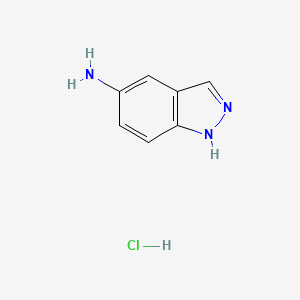

The synthesis of pyrrolopyridine derivatives, including “2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine”, has been reported in various studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for “2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a solid at room temperature . It has a molecular weight of 148.16 . The compound’s InChI code is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) .科学研究应用

1. Synthesis of Pyrrolopyrimidines

The synthesis of new tricyclic pyrrolopyrimidines, involving 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, was described by Khashi, Davoodnia, & Prasada Rao Lingam (2015). This process used 4-(N,N-dimethylamino)pyridine as a catalyst and provided insights into the synthesis of novel compounds with potential applications in various fields.

2. Creation of Pyrrolopyrimidines for Antibacterial Evaluation

Vazirimehr et al. (2017) synthesized pyrrolopyrimidines and evaluated their antibacterial properties. This research contributes to the development of new antimicrobial agents using 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives.

3. Design and Synthesis as Potassium-Competitive Acid Blockers

Arikawa et al. (2014) Arikawa, Hasuoka, Hirase, Inatomi, Sato, Hori, Takagi, Tarui, Kawamoto, & Kajino (2014) designed and synthesized derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine as potassium-competitive acid blockers (P-CABs), highlighting its potential in pharmaceutical applications.

4. Synthesis and Antimicrobial Evaluation of Pyrrole Derivatives

Shaikh, Mali, Thorat, Dhaygude, Bhaldarakar, & Yadav (2021) synthesized novel pyrrole derivatives, including 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, and evaluated their antimicrobial activities. This research contributes to the search for new antimicrobial agents.

5. Synthesis of 1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues

Nechayev, Gorobets, Kovalenko, & Tolmachev (2013) efficiently synthesized 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, demonstrating the versatility of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine in the synthesis of various compounds.

属性

IUPAC Name |

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANOLQDHQYUEMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)

![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)